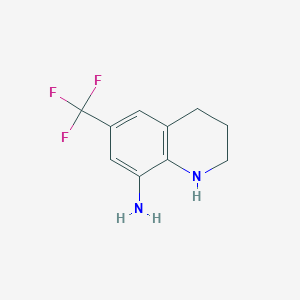
6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine is a compound that belongs to the class of trifluoromethylated heterocycles. The trifluoromethyl group (-CF₃) is known for its significant impact on the chemical and biological properties of molecules, often enhancing their stability, lipophilicity, and bioavailability
准备方法
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of quinoline derivatives using reagents such as trifluoromethyl iodide (CF₃I) and a photocatalyst under visible light irradiation . Another approach involves the nucleophilic substitution of a suitable precursor with a trifluoromethylating agent like Ruppert’s reagent (CF₃SiMe₃) .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions: 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄
Reduction: LiAlH₄, NaBH₄
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed:
- Quinoline N-oxides (oxidation)
- Tetrahydroquinoline derivatives (reduction)
- Substituted quinoline derivatives (substitution)
科学研究应用
6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine has diverse applications in scientific research:
作用机制
The mechanism of action of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes and receptors by increasing the lipophilicity and electronic effects of the molecule . This can lead to the inhibition of key enzymes or modulation of receptor activity, resulting in therapeutic effects .
相似化合物的比较
Trifluoromethylquinolines: These compounds share the trifluoromethyl group and quinoline scaffold but may differ in the position of the substituents.
Trifluoromethylindoles: These compounds have a similar trifluoromethyl group but are based on an indole scaffold.
Uniqueness: 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other trifluoromethylated heterocycles. The presence of the tetrahydroquinoline core can influence its reactivity and interaction with biological targets.
生物活性
6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine is a compound of interest due to its potential biological activities. This compound belongs to the tetrahydroquinoline family, which has been associated with various pharmacological effects, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, supported by case studies and relevant research findings.
- Chemical Formula : C10H11F3N2
- CAS Number : 1779120-24-9
- Molecular Weight : 216.21 g/mol
The trifluoromethyl group contributes to the compound's lipophilicity and may influence its interaction with biological targets.
Anti-inflammatory Properties
Research has indicated that derivatives of tetrahydroquinoline, including this compound, exhibit significant anti-inflammatory effects. For instance, a study demonstrated that related compounds suppressed lipopolysaccharide (LPS)-induced inflammation in microglial cells. The IC50 values for these compounds ranged from 20 to 40 µM for pro-inflammatory mediators such as IL-6 and NO .
Anticancer Activity
The anticancer potential of tetrahydroquinoline derivatives has been explored in various studies. In one notable case study, compounds similar to this compound were tested against different cancer cell lines. The results showed that these compounds could induce apoptosis and inhibit cell proliferation in a dose-dependent manner .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Modulation of Signaling Pathways : It may affect key signaling pathways involved in inflammation and cancer progression, including NF-κB and MAPK pathways .
- Interaction with Receptors : Some studies suggest that tetrahydroquinoline derivatives interact with various receptors in the central nervous system (CNS), potentially influencing neuroinflammatory responses .
Study on Anti-inflammatory Effects
A recent study evaluated the impact of tetrahydroquinoline derivatives on LPS-stimulated BV2 microglial cells. The results indicated that this compound significantly reduced the levels of pro-inflammatory cytokines and inhibited cell migration .
| Compound | IC50 (µM) for IL-6 | IC50 (µM) for TNF-α |
|---|---|---|
| HSR1101 | 20 | <30 |
| HSR1102 | 25 | <30 |
| HSR1103 | 40 | ~70 |
Study on Anticancer Activity
In another investigation focusing on cancer cell lines, derivatives similar to this compound were found to exhibit potent cytotoxicity against human cancer cells. The study reported an IC50 value of approximately 15 µM for one derivative when tested against breast cancer cells .
属性
IUPAC Name |
6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)7-4-6-2-1-3-15-9(6)8(14)5-7/h4-5,15H,1-3,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBKJDSUDBSMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)C(F)(F)F)N)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














